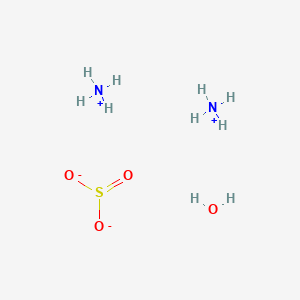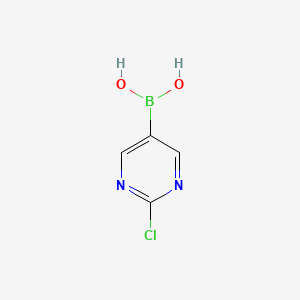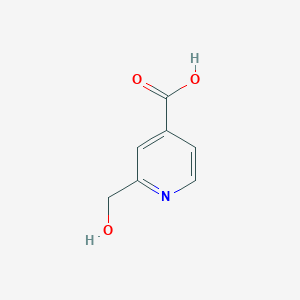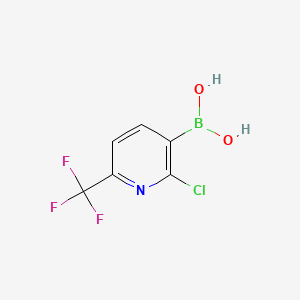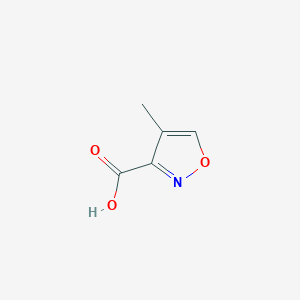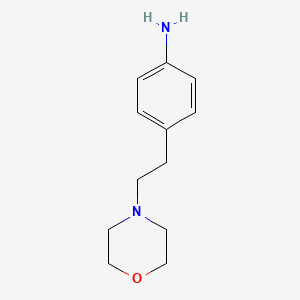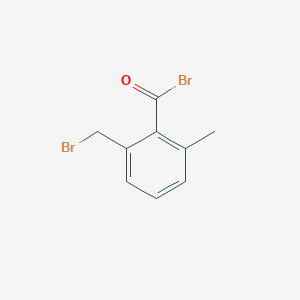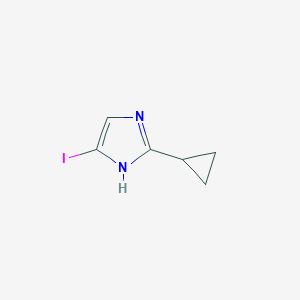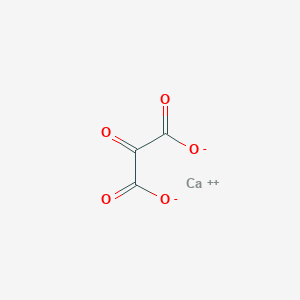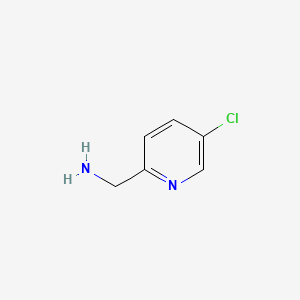
(5-Chloropyridin-2-yl)methanamin
Übersicht
Beschreibung
“(5-Chloropyridin-2-YL)methanamine” is a chemical compound with the molecular formula C6H7ClN2. It has a molecular weight of 142.59 . It is typically stored at refrigerator temperatures .
Synthesis Analysis
The synthesis of “(5-Chloropyridin-2-YL)methanamine” can be achieved through the hydrogenation of nitriles to primary amines . This process involves the use of Ni-based nanoparticles, which are stable and reusable . The optimal catalyst is prepared by calcination of a template material generated from Ni(II)nitrate and colloidal silica under air and subsequent reduction in the presence of molecular hydrogen .Molecular Structure Analysis
The InChI code for “(5-Chloropyridin-2-YL)methanamine” is 1S/C6H7ClN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3,8H2 . This code provides a standard way to encode the molecular structure using text.Physical and Chemical Properties Analysis
“(5-Chloropyridin-2-YL)methanamine” is a light yellow to yellow powder or crystals or liquid .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
(5-Chloropyridin-2-yl)methanamin: ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine Struktur ist entscheidend für den Aufbau von Molekülen mit potenziellen therapeutischen Wirkungen. Beispielsweise kann es bei der Synthese von selektiven Serotonin-Wiederaufnahmehemmern (SSRIs) verwendet werden, die häufig bei Depressionen verschrieben werden . Die Chloropyridinylgruppe kann mit biologischen Zielen interagieren und das pharmakologische Profil der resultierenden Medikamente verbessern.
Synthese von Agrochemikalien
In der Agrochemie dient This compound als Vorläufer für die Entwicklung von Herbiziden und Pestiziden. Seine Einarbeitung in größere Moleküle kann ihre Stabilität und Wirksamkeit gegen eine Vielzahl von landwirtschaftlichen Schädlingen verbessern . Die Fähigkeit dieser Verbindung, stabile Bindungen mit anderen funktionellen Gruppen zu bilden, macht sie zu einem vielseitigen Baustein bei der Herstellung von Verbindungen, die Nutzpflanzen vor verschiedenen Bedrohungen schützen.
Materialwissenschaften
Die Verbindung findet Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung neuartiger Polymere und Beschichtungen. Ihre chemischen Eigenschaften ermöglichen es ihr, als Vernetzungsmittel zu fungieren und die Haltbarkeit und Widerstandsfähigkeit von Materialien zu verbessern. Dies ist besonders nützlich bei der Herstellung von Spezialbeschichtungen, die extremen Bedingungen standhalten können .
Chemische Synthese
This compound: wird in der chemischen Synthese häufig als Reagenz oder Katalysator verwendet. Es kann an verschiedenen chemischen Reaktionen teilnehmen, einschließlich Kupplungsreaktionen und als Ligand in der Übergangsmetallkatalyse, die für den Aufbau komplexer organischer Moleküle von grundlegender Bedeutung sind .
Analytische Chemie
In der analytischen Chemie kann This compound als Standard- oder Referenzverbindung in der Chromatographie und Massenspektrometrie verwendet werden. Seine klar definierte Struktur und Eigenschaften machen es zu einem hervorragenden Kandidaten für die Methodenentwicklung und Kalibrierung von Analysegeräten .
Industrielle Anwendungen
Im industriellen Maßstab ist This compound an der großtechnischen Produktion von Chemikalien beteiligt, wo es als Zwischenprodukt oder Reaktant fungiert. Seine Rolle bei der Synthese von Farbstoffen, Harzen und anderen Industriechemikalien ist aufgrund seiner Reaktivität und der Stabilität des Chloropyridin-Restes entscheidend .
Safety and Hazards
The safety information for “(5-Chloropyridin-2-YL)methanamine” indicates that it is classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Zukünftige Richtungen
The future directions for “(5-Chloropyridin-2-YL)methanamine” could involve its use in the preparation of numerous life science products and polymers . Its synthesis process, involving the use of Ni-based nanoparticles, shows promise for the general and selective hydrogenation of all kinds of nitriles to primary amines under mild conditions .
Eigenschaften
IUPAC Name |
(5-chloropyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJKUOYVWLBSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610445 | |
| Record name | 1-(5-Chloropyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67938-76-5 | |
| Record name | 1-(5-Chloropyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-chloropyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


